7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This compound, with the IUPAC name 7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, is a purine derivative characterized by:
- A 3-methyl group at position 3 of the purine core.
- A 2-hydroxyethyl substituent at position 5.
- A 4-methylpiperazinyl group at position 6.
Propriétés
IUPAC Name |
7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O3/c1-16-3-5-18(6-4-16)12-14-10-9(19(12)7-8-20)11(21)15-13(22)17(10)2/h20H,3-8H2,1-2H3,(H,15,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQUCJHIBIPOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CCO)C(=O)NC(=O)N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death. This is particularly effective against rapidly dividing cells, such as cancer cells.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively).
Activité Biologique
7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, often referred to as a purine derivative, has garnered attention for its potential therapeutic applications. This compound exhibits a variety of biological activities that may be beneficial in pharmacological contexts, particularly in oncology and neurology. This article delves into its biological activity, supported by data tables and research findings.
Chemical Structure
The chemical structure of 7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Notably, it has been shown to influence pathways associated with cell proliferation and apoptosis, making it a candidate for cancer therapy. The compound's ability to inhibit specific kinases and enzymes involved in tumor growth is particularly noteworthy.
Anticancer Properties
Research has demonstrated that 7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes its activity against various cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Inhibition of cell proliferation |
| A549 (Lung) | 4.5 | Induction of apoptosis |
| HCT116 (Colon) | 3.0 | CDK inhibition |
| NCI-H460 (Lung) | 6.0 | Topoisomerase II inhibition |
These findings suggest that the compound may serve as a lead compound for developing new anticancer therapies.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies indicate that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. The study concluded that the compound's mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this compound in an in vitro model of oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and reactive oxygen species (ROS) levels in neuronal cells exposed to hydrogen peroxide.
Comparaison Avec Des Composés Similaires
Structural Analogs in the Purine-2,6-dione Family
Key structural analogs are compared below based on substituent variations at positions 7 and 8, which significantly influence biological activity and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
(a) Position 7 Modifications
- Hydroxyethyl vs. Alkynyl/Chlorobenzyl :
The 2-hydroxyethyl group in the target compound enhances water solubility due to its polar nature, whereas hydrophobic substituents like but-2-yn-1-yl (linagliptin) or 3,4-dichlorobenzyl (BH58195) improve membrane permeability but reduce solubility .
(b) Position 8 Modifications
- 4-Methylpiperazinyl vs. Aminopiperidinyl: The 4-methylpiperazinyl group in the target compound provides a basic nitrogen for pH-dependent solubility and receptor interactions. In contrast, the (R)-3-aminopiperidinyl group in linagliptin is critical for DPP-4 inhibition via hydrogen bonding .
- Piperidinyloxy vs. Methylamino: Piperidinyloxy substituents (e.g., NCT-501) often improve metabolic stability, while methylamino groups (e.g., 476481-53-5) may enhance analgesic effects by mimicking endogenous adenosine .
Physicochemical and Pharmacokinetic Differences
Table 2: Property Comparison
| Property | Target Compound | Linagliptin | BH58195 |
|---|---|---|---|
| Molecular Weight | 294.31 g/mol | 616.67 g/mol | 423.30 g/mol |
| logP (Predicted) | ~0.5 (hydrophilic) | ~3.2 (lipophilic) | ~2.8 (moderate lipophilicity) |
| Solubility | High in aqueous buffers | Low (requires formulation) | Moderate |
| Metabolic Stability | Moderate (hydroxyethyl) | High (alkynyl group) | High (chlorobenzyl) |
Méthodes De Préparation
Ethylene Oxide Alkylation
Reaction of 8-bromo-3-methylxanthine with ethylene oxide (10 equiv) in DMF at 80°C for 24 hours produces 7-(2-hydroxyethyl)-8-bromo-3-methylxanthine. The reaction requires careful pH control (K₂CO₃ as base) to minimize O-alkylation byproducts.
Mitsunobu Coupling
Alternative approach using 2-hydroxyethyl bromide under Mitsunobu conditions (DIAD, PPh₃) in THF achieves higher regioselectivity (92% vs 78% for ethylene oxide method). However, this method increases production costs by 43% based on reagent expenses.
C8 Piperazinyl Substitution
The critical C8 substitution employs nucleophilic aromatic substitution (SNAr) with 4-methylpiperazine. Patent WO2015107533A1 details optimized conditions:
Reaction System
- Solvent : n-Butyl acetate/DMF (3:1 v/v)
- Base : K₂CO₃ (2.5 equiv)
- Catalyst : KI (0.1 equiv)
- Temperature : 110-115°C
- Duration : 6-8 hours
Under these conditions, the SNAr proceeds with 88% conversion efficiency, a significant improvement over earlier methods using DMSO solvent (62% conversion). The excess piperazine (1.5 equiv) ensures complete displacement of bromide while minimizing dimerization side products.
Purification and Isolation
Final purification employs a three-stage process:
- Acid-base extraction : Remove unreacted piperazine using 10% acetic acid washes
- Solvent exchange : Transition from n-butyl acetate to methanol via azeotropic distillation
- Crystallization : Slow cooling from methanol/water (7:3) yields 99.2% pure product by HPLC
Comparative data for crystallization solvents:
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Methanol/Water | 82 | 99.2 |
| Ethanol/Hexane | 75 | 98.1 |
| Acetone | 68 | 97.3 |
Analytical Characterization
Critical quality control parameters include:
- HPLC : Rt = 8.72 min (C18 column, 0.1% HCOOH/ACN gradient)
- HRMS : [M+H]+ m/z 309.1578 (calc. 309.1572)
- 1H NMR (DMSO-d6): δ 4.12 (t, J=5.1Hz, 2H, -CH2OH), 3.82-3.75 (m, 4H, piperazine), 3.45 (s, 3H, N-CH3), 2.39 (s, 3H, piperazine-CH3)
Process Scale-Up Considerations
Industrial production faces two key challenges:
- Exothermic Control : The SNAr reaction releases 58 kJ/mol, requiring jacketed reactors with <2°C/min temperature rise
- Piperazine Recycling : Implementation of distillation traps recovers 78% excess reagent, reducing raw material costs by 32%
Alternative Synthetic Routes
Pd-Catalyzed Amination
Palladium-catalyzed coupling using BrettPhos precatalyst achieves C-N bond formation at lower temperatures (90°C). While eliminating bromide waste, this method shows lower functional group tolerance for the N7 hydroxyethyl group.
Enzymatic Synthesis
Pilot studies using purine nucleoside phosphorylase demonstrate 41% conversion over 72 hours. Current limitations include enzyme stability at >50°C and substrate inhibition at millimolar concentrations.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) identify two primary degradation products:
- Hydroxyethyl oxidation : Formation of 7-acetyl derivative (0.8%/month)
- Piperazine N-demethylation : 4-desmethyl impurity (0.3%/month)
Stabilization strategies:
- Nitrogen-blanketed storage
- Addition of 0.1% w/v ascorbic acid as antioxidant
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity and solubility?
The compound features a purine core with three critical substituents:
- A 2-hydroxyethyl group at position 7, enhancing hydrophilicity and hydrogen-bonding potential.
- A 4-methylpiperazinyl group at position 8, contributing to basicity and potential receptor interactions.
- A methyl group at position 3, stabilizing the purine ring via steric and electronic effects. These substituents collectively influence solubility (e.g., polar aprotic solvents for synthesis) and reactivity (e.g., nucleophilic substitution at position 8) .
Q. What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?
Synthesis typically involves:
- Step 1 : Alkylation of the purine core at position 7 using 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
- Step 2 : Nucleophilic substitution at position 8 with 4-methylpiperazine, requiring anhydrous conditions and catalytic iodine . Optimization includes solvent selection (e.g., DMF for polar aprotic environments), temperature control (60–80°C), and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be prioritized?
- FTIR : Look for carbonyl stretches (~1650–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~350–400) and fragmentation patterns (e.g., loss of the hydroxyethyl group) .
- NMR : Assign methyl groups (δ 3.0–3.5 ppm for N-CH₃), piperazine protons (δ 2.5–3.0 ppm), and hydroxyethyl protons (δ 3.6–4.0 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Triplicate runs : Ensure reproducibility of peaks (e.g., FTIR carbonyl stretches).
- Cross-validation : Combine NMR (for proton environments) with high-resolution MS (for exact mass).
- Computational modeling : Use DFT calculations to predict IR/NMR spectra and compare with experimental data .
Q. What computational methods are effective for optimizing reaction pathways and predicting regioselectivity?
- Quantum chemical calculations : Employ Gaussian or ORCA to model transition states and activation energies for substitutions at positions 7 and 7.
- Machine learning (ML) : Train models on similar purine derivatives to predict optimal solvents/catalysts (e.g., DMF with KI for alkylation) .
- Reaction path sampling : Use ICReDD’s workflow to integrate computational predictions with high-throughput experimentation .
Q. How should experimental designs be structured to assess compound stability under varying pH and temperature conditions?
- DOE (Design of Experiments) : Use a 2³ factorial design to test pH (4–10), temperature (25–60°C), and ionic strength (0.1–1.0 M).
- Analytical endpoints : Monitor degradation via HPLC (retention time shifts) and UV-Vis (absorbance changes at λ_max ~260 nm).
- Kinetic modeling : Apply first-order decay models to derive half-lives under accelerated conditions .
Q. What strategies mitigate interference from byproducts during biological activity assays?
- Chromatographic purification : Use preparative HPLC with a C18 column (MeCN/H₂O mobile phase).
- Control experiments : Include a "scaffold-only" negative control (e.g., unsubstituted purine dione) to isolate target effects.
- Dose-response curves : Validate activity trends across multiple concentrations (e.g., 1 nM–100 µM) to rule out nonspecific binding .
Methodological Considerations
Q. How can researchers validate the compound’s interaction with enzymatic targets (e.g., kinases or phosphodiesterases)?
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka, kd) in real-time using immobilized enzymes.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Mutagenesis studies : Compare binding affinities for wild-type vs. mutant enzymes (e.g., Ala substitutions at catalytic sites) .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
- Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC₅₀ values.
- ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s HSD for p < 0.05 significance).
- Principal component analysis (PCA) : Identify outliers or clustering in high-dimensional datasets .
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